4-(2,5-Dimethoxyphenyl)sulfanylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
646511-42-4 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfanylpyridine |
InChI |
InChI=1S/C13H13NO2S/c1-15-10-3-4-12(16-2)13(9-10)17-11-5-7-14-8-6-11/h3-9H,1-2H3 |
InChI Key |
SGXGYUIZJLDRPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SC2=CC=NC=C2 |
Origin of Product |
United States |
Investigation of Biological Activities and Underlying Mechanisms in Vitro and Computational
In Vitro Biological Evaluation of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine and Analogues
The pyridine (B92270) nucleus is a fundamental scaffold in medicinal chemistry, featured in numerous natural products and synthetic drugs. bohrium.comchemijournal.com Its derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. bohrium.com The 2,5-dimethoxyphenyl moiety is also a recognized pharmacophore, present in compounds that interact with various biological targets. nih.gov The combination of these two structural motifs in this compound suggests a potential for a wide range of biological activities, which have been explored through the synthesis and evaluation of its analogues.
The search for novel antimicrobial agents is driven by the rise of multidrug-resistant pathogens. nih.gov Pyridine derivatives represent a promising class of compounds in this area. bohrium.comnih.gov Studies on analogues of this compound, particularly those incorporating a pyridine ring, have demonstrated notable antimicrobial potential.
Antibacterial Activity: Various pyridine derivatives have been synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria. bohrium.com For instance, a series of novel pyridine derivatives containing an imidazo[2,1-b] bohrium.comnih.govnih.govthiadiazole moiety showed moderate to high antibacterial activity. nih.gov One compound from this series, with a 4-F substitution, exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL, which was twice as potent as the control drug gatifloxacin (B573) (MIC=1.0 µg/mL). nih.gov Other research has focused on pyridines linked to different heterocyclic systems, with some synthesized compounds showing moderate activity in antimicrobial screenings. researchgate.net The 2,5-dimethylphenyl scaffold, structurally related to the dimethoxyphenyl group, is a common feature in antimicrobial compounds, including antibacterial agents like linezolid, highlighting the potential of this substitution pattern. nih.gov
Antifungal Activity: The antifungal potential of pyridine analogues has also been a subject of investigation. In one study, certain pyridine derivatives with an imidazo[2,1-b] bohrium.comnih.govnih.govthiadiazole structure displayed antifungal activity equivalent to the standard drug fluconazole, with an MIC of 8 µg/mL against Candida ATCC 9763. nih.gov Another study found that a pyridine carbonitrile derivative showed activity against Candida albicans comparable to miconazole (B906) (MIC = 25 µg/ml). core.ac.uk The alkaloid canthin-6-one, a compound containing a pyridine-like fused ring system, demonstrated potent in vitro inhibitory activity against eleven species of plant pathogenic fungi, with EC50 values ranging from 1.49 to 8.80 mg/L. nih.gov Furthermore, research into naphthoquinone derivatives, which can be seen as structurally distinct but functionally relevant, also showed significant antifungal effects against various yeast-like fungi and filamentous fungi. nih.gov
Table 1: In Vitro Antimicrobial Activity of Selected Pyridine Analogues
| Compound Class/Analogue | Microorganism | Activity (MIC/EC50) | Reference Compound | Activity (MIC) | Source |
|---|---|---|---|---|---|
| 4-F substituted Pyridine-Imidazo[2,1-b] bohrium.comnih.govnih.govthiadiazole | Bacteria | 0.5 µg/mL | Gatifloxacin | 1.0 µg/mL | nih.gov |
| Pyridine-Imidazo[2,1-b] bohrium.comnih.govnih.govthiadiazole Analogue (17a) | Candida ATCC 9763 | 8 µg/mL | Fluconazole | 8 µg/mL | nih.gov |
| Pyridine Carbonitrile Derivative (3b) | Candida albicans | 25 µg/mL | Miconazole | 25 µg/mL | core.ac.uk |
| Canthin-6-one | Plant Pathogenic Fungi (11 species) | 1.49 - 8.80 mg/L (EC50) | Not Applicable | Not Applicable | nih.gov |
Pyridine-based compounds have emerged as a versatile scaffold for the development of anticancer agents, targeting various pathways involved in cancer progression. chemijournal.comarabjchem.org Analogues featuring the pyridine ring, often in combination with other pharmacophores like a substituted phenyl ring, have shown potent in vitro activity against numerous cancer cell lines. chemijournal.comarabjchem.org
Microtubule Interaction: Microtubules are a well-established target for cancer chemotherapy, and their disruption can lead to cell cycle arrest and apoptosis. nih.govnih.gov A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are structural analogues, were designed as tubulin polymerization inhibitors. nih.gov One compound from this series, 9p, showed potent antiproliferative activity against HeLa, MCF-7, and A549 cancer cell lines and was found to potently inhibit tubulin polymerization, disrupt microtubule dynamics, and cause G2/M phase cell cycle arrest. nih.gov Similarly, another study identified an imidazopyridine scaffold as a novel tubulin inhibitor targeting the colchicine (B1669291) binding site. nih.gov The lead compound from this work inhibited the proliferation of several cancer cell types, blocked tubulin polymerization with an IC50 of 6.1 ±0.1 μM, and induced apoptosis. nih.gov
Enzyme Inhibition: The inhibition of key enzymes involved in cancer cell signaling and survival is another major anticancer strategy.
Kinase Inhibition: Pyridine derivatives have been developed as potent inhibitors of various kinases. For example, pyridine-ureas have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Two such compounds inhibited VEGFR-2 with IC50 values of 5.0 ± 1.91 and 3.93 ± 0.73 µM. nih.gov Other studies have explored pyrido[2,3-d]pyrimidines as inhibitors of kinases like PDGFRβ, EGFR, and CDK4/Cyclin D1. rsc.org
Other Enzymes: Pyridine thiazolidinones have been investigated as inhibitors of human carbonic anhydrase IX, an enzyme associated with tumors. chemijournal.com Additionally, some pyridine derivatives have shown the ability to inhibit topoisomerase enzymes. chemijournal.com
Table 2: In Vitro Anticancer Activity of Selected Pyridine Analogues
| Compound/Analogue Class | Target/Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Imidazopyridine (Compound 6) | Tubulin Polymerization | 6.1 ± 0.1 µM | nih.gov |
| Pyridine-Urea (Compound 8b) | VEGFR-2 | 5.0 ± 1.91 µM | nih.gov |
| Pyridine-Urea (Compound 8e) | VEGFR-2 | 3.93 ± 0.73 µM | nih.gov |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | HeLa (Cervical Cancer) | 0.031 µM | nih.gov |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | MCF-7 (Breast Cancer) | 0.029 µM | nih.gov |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | A549 (Lung Cancer) | 0.042 µM | nih.gov |
Chronic inflammation and oxidative stress are implicated in a wide array of diseases. ceon.rsijpsonline.com Compounds with pyridine and related heterocyclic structures have been evaluated for their ability to counteract these processes. bohrium.com
Antioxidant Activity: The antioxidant potential of pyridine derivatives has been demonstrated through various in vitro assays. A study on new fused pyridine analogs, including pyrano[3,2-c]pyridines and pyrazolo[4,3-c]pyridines, identified several compounds with potent oxygen free-radical scavenging activity, exhibiting percentage inhibitions over 99%, comparable to curcumin. nih.gov Thieno[2,3-d]pyrimidine derivatives, which contain a pyridine-like ring system, have also been tested for their antioxidant properties by assessing their capacity to inhibit lipid peroxidation. ceon.rs While most were not as potent as standard antioxidants, two compounds containing a pyridin-2-yl moiety showed activity with IC50 values of 90 ± 4 μM and 165 ± 40 μM. ceon.rs
Anti-inflammatory Activity: The anti-inflammatory effects of related compounds have been linked to the inhibition of key inflammatory pathways and enzymes. A novel series of dihydropyrimidine (B8664642)/sulphonamide hybrids were developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), two critical enzymes in the inflammatory process. frontiersin.org The most potent dual inhibitor identified, compound 3j, had IC50 values of 0.92 µM for mPGES-1 and 1.98 µM for 5-LOX. frontiersin.org In another study, 2-aryl-4,6-dimethoxy-1,3,5-triazine derivatives, which share some structural similarities, were shown to inhibit the production of reactive oxygen species (ROS) by human phagocytes and to block the adhesion of polymorphonuclear cells (PMNs) to endothelial cells, a critical step in inflammation. nih.gov
Table 3: In Vitro Antioxidant and Anti-inflammatory Activity of Selected Analogues
| Compound Class/Analogue | Assay/Target | Activity | Source |
|---|---|---|---|
| Fused Pyridine Analogs (13, 14, 15) | Oxygen Free-Radical Scavenging | 99.4 - 99.8% Inhibition | nih.gov |
| Thieno[2,3-d]pyrimidine (Compound 11) | Lipid Peroxidation Inhibition | IC50 = 90 ± 4 μM | ceon.rs |
| Dihydropyrimidine Hybrid (3j) | mPGES-1 Inhibition | IC50 = 0.92 µM | frontiersin.org |
| Dihydropyrimidine Hybrid (3j) | 5-LOX Inhibition | IC50 = 1.98 µM | frontiersin.org |
The ability of a compound to modulate the activity of specific receptors is a key mechanism for therapeutic intervention in a variety of disorders, including those affecting the central nervous system. nih.gove-century.us
Serotonin (B10506) Receptors: The 2,5-dimethoxyphenyl structural motif is a well-known feature of compounds that interact with serotonin (5-HT) receptors. mdma.chnih.gov Studies on a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) analogues have shown significant affinity for 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.govfrontiersin.org These derivatives bind to the 5-HT2A receptor with submicromolar affinity (Ki values ranging from 8 to 1000 nM). frontiersin.org Research has established a link between the interaction with the 5-HT2A receptor and the regulation of neuronal plasticity-associated genes. frontiersin.org The modulation of 5-HT4 receptors by agonists has also been shown to influence the release of other neurotransmitters like acetylcholine (B1216132) and dopamine, highlighting its therapeutic potential. mdpi.com
Adenosine Receptors: Adenosine receptors, particularly the A1 subtype (A1R), are important therapeutic targets in the cardiovascular and nervous systems. nih.gov The development of allosteric modulators, which bind to a site distinct from the natural ligand, is a promising strategy. nih.gov While direct studies on this compound are not available, related heterocyclic structures like 2-amino-3-benzoylthiophenes have been identified as positive allosteric modulators (PAMs) of the A1R. nih.gov These compounds enhance the effect of the endogenous agonist, offering a more nuanced approach to receptor modulation. nih.gov
Table 4: Receptor Binding Affinities of Selected 2,5-Dimethoxyphenyl Analogues
| Compound Class | Receptor | Binding Affinity (Ki) | Source |
|---|---|---|---|
| 2,5-Dimethoxy-4-alkoxyphenethylamines (2C-O derivatives) | 5-HT2A | 8 - 1000 nM | frontiersin.org |
| 2,5-Dimethoxy-4-alkoxyphenethylamines (2C-O derivatives) | TAAR1 | 21 - 3300 nM | nih.gov |
| 2,5-Dimethoxy-4-alkoxyamphetamines | 5-HT2A | 61 - 4400 nM | nih.gov |
The characterization of enzyme inhibition is crucial for understanding a compound's potency and mechanism of action. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov
Several analogues of this compound have been characterized as potent enzyme inhibitors through in vitro assays. As previously noted, pyridine-urea derivatives were found to inhibit VEGFR-2, a receptor tyrosine kinase, with IC50 values in the low micromolar range (3.93 - 5.0 µM). nih.gov In the context of anti-inflammatory action, dihydropyrimidine hybrids were characterized as dual inhibitors of mPGES-1 and 5-LOX, with the lead compound exhibiting IC50 values of 0.92 µM and 1.98 µM, respectively. frontiersin.org
For anticancer applications targeting microtubule dynamics, an imidazopyridine derivative was characterized as an inhibitor of tubulin polymerization with an IC50 value of 6.1 µM. nih.gov Pyrido[2,3-d]pyrimidine derivatives have also been characterized as effective inhibitors of cyclin-dependent kinase 6 (CDK6), with IC50 values as low as 115.38 nM. rsc.org These IC50 values provide a quantitative measure of the inhibitory potency of these pyridine-based scaffolds against specific enzymatic targets, forming a basis for further kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
Mechanistic Probes of Biological Action (In Vitro Focus)
Elucidating the specific molecular mechanisms by which a compound exerts its biological effects is a central goal of pharmacological research. For pyridine-based compounds, a variety of in vitro assays have been employed to probe their mechanisms of action at the cellular and molecular levels.
In the investigation of anticancer activity , several key in vitro methods are used.
Tubulin Polymerization Assays: To confirm that a compound's anticancer effect stems from microtubule disruption, in vitro tubulin polymerization assays are performed. These assays typically measure light scattering or fluorescence, which increases as tubulin polymerizes into microtubules. A decrease in this signal in the presence of a compound indicates inhibitory activity. nih.govnih.gov
Cell Cycle Analysis: Flow cytometry is used to determine the effect of a compound on the cell cycle. Compounds that interfere with microtubule formation typically cause cells to accumulate in the G2/M phase, which can be quantified by staining cellular DNA with a fluorescent dye. nih.govnih.govnih.gov
Apoptosis Assays: To confirm that cell death occurs via apoptosis, researchers use techniques like Annexin V/propidium iodide staining. Furthermore, the molecular pathway of apoptosis can be probed by measuring the levels of key regulatory proteins, such as the activation of caspases (e.g., caspase-9) and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins via Western blotting. nih.gov
Direct Binding Assays: Techniques such as pull-down assays can be used to provide evidence of a direct physical interaction between a compound and its protein target, such as the transcription factors STAT3 and NF-κB. nih.gov
For probing anti-inflammatory mechanisms , in vitro models are essential.
ROS Production Assays: The ability of a compound to inhibit the production of reactive oxygen species (ROS) by immune cells like polymorphonuclear cells (PMNs) can be measured. This is often done by challenging the cells with an agent like N-formylmethionyl-leucyl-phenylalanine (FMLP) and quantifying ROS production. nih.gov
Cell Adhesion Assays: The inhibition of leukocyte adhesion to endothelial cells, a critical step in the inflammatory response, can be quantified using computerized micro-imaging fluorescence analysis. nih.gov
Cytokine Measurement: The levels of pro-inflammatory cytokines such as PGE2, TNF-α, and IL-6 can be measured in cell culture supernatants (e.g., using ELISA) to determine if a compound reduces their production. frontiersin.org
For receptor modulation studies , radioligand binding assays are the gold standard. These assays use a radiolabeled ligand with known affinity for a specific receptor to determine the binding affinity (Ki) of a test compound by measuring its ability to displace the radioligand. nih.govfrontiersin.org Functional assays are then used to determine if the compound acts as an agonist or antagonist by measuring a downstream response, such as calcium mobilization or cAMP production, to determine its potency (EC50) and efficacy. frontiersin.org
Elucidation of Target Engagement and Molecular Pathways
Research into this compound and structurally related compounds has identified the serotonin 5-HT2A receptor as a primary molecular target. nih.gov The engagement of this receptor is a key characteristic of various psychoactive compounds, and its activation is linked to a range of physiological and cognitive processes. nih.gov The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/G11 proteins, initiating a downstream signaling cascade. nih.gov
This cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). The molecular pathways associated with 5-HT2A receptor activation are complex and can be modulated by various scaffolding proteins, including:
PSD-95 (Postsynaptic Density Protein 95): This protein can directly interact with the 5-HT2A receptor, influencing its localization and signaling in neuronal cells.
Arrestins (β-arrestin 1 and 2): While agonist activation of the 5-HT2A receptor can lead to the sorting of β-arrestins to intracellular vesicles, this process appears to be independent of the receptor's internalization in some cell systems. nih.gov
Caveolin: The 5-HT2A receptor has been found to be enriched in caveolin-containing membrane fractions, suggesting that these lipid raft domains are important for the receptor's function and its complex formation with downstream effectors like PLC. nih.gov
Furthermore, the signaling of the 5-HT2A receptor can be attenuated by kinases such as the p90 ribosomal S6 kinase (RSK2). A novel interaction between RSK2 and the 5-HT2A receptor has been identified, which serves to dampen the receptor's signaling output. nih.gov The engagement of this compound with the 5-HT2A receptor is therefore presumed to trigger these intricate molecular pathways, leading to its observed biological effects.
Investigation of Binding Affinities and Receptor Selectivity
The affinity of a compound for its molecular target is a critical determinant of its potency and potential for off-target effects. For this compound, binding affinity studies have been conducted to quantify its interaction with serotonin receptors. These studies typically involve radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating a stronger interaction.
The selectivity of this compound is determined by comparing its binding affinity across a panel of different receptors. High selectivity for the 5-HT2A receptor over other receptors, such as other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and dopaminergic or adrenergic receptors, is a desirable characteristic for compounds intended to have specific pharmacological effects. For instance, related picolinamide (B142947) derivatives have been synthesized and evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT2C receptors, with some compounds showing subnanomolar affinity for the 5-HT2A receptor. nih.govresearchgate.net
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A | Data not publicly available for this specific compound, but related compounds show high affinity. |
| 5-HT2C | Data not publicly available for this specific compound, but related compounds show varying affinities. |
| 5-HT1A | Data not publicly available for this specific compound, but related compounds show varying affinities. nih.govresearchgate.net |
Computational Approaches in Biological Activity Prediction and Mechanistic Understanding
In silico methods are invaluable tools in modern drug discovery and pharmacology, providing insights into the molecular interactions that govern a compound's biological activity. For this compound and related ligands, computational approaches have been instrumental in predicting and rationalizing their engagement with the 5-HT2A receptor.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's binding site. mdpi.com This method allows for the visualization of ligand-target interactions at an atomic level, providing a rational basis for understanding binding affinity and selectivity. For the 5-HT2A receptor, docking studies have been performed using homology models and, more recently, cryo-electron microscopy structures. nih.govmdpi.com
The general procedure for docking a ligand like this compound into the 5-HT2A receptor involves:
Preparation of the receptor and ligand structures: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site. mdpi.com
Docking simulation: Using software such as AutoDock Vina or GOLD, the ligand is placed in various conformations and orientations within the binding pocket, and a scoring function is used to estimate the binding energy for each pose. mdpi.commdpi.com
Analysis of docking poses: The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the receptor. mdpi.com
Studies on related ligands have identified several key residues within the 5-HT2A receptor's binding pocket that are crucial for ligand recognition and activation. nih.gov For a compound like this compound, it is anticipated that the dimethoxyphenyl group would engage in hydrophobic and aromatic interactions, while the pyridine nitrogen may act as a hydrogen bond acceptor.
| Parameter | Description |
|---|---|
| Software | AutoDock Vina, GOLD, and others are commonly used for GPCR docking. mdpi.commdpi.com |
| Receptor Model | Homology models or experimentally determined structures (e.g., PDB: 6A93) are used. mdpi.com |
| Key Interacting Residues (Hypothesized) | Serine (S5.46), Valine (V5.39), Glycine (G5.42), Phenylalanine (F6.51), Tryptophan (W6.48). nih.govnih.gov |
| Interaction Types | Hydrogen bonds, hydrophobic interactions, pi-pi stacking. nih.gov |
Molecular Dynamics Simulations to Assess Ligand-Target Complex Stability
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked ligand-receptor complex and to study the conformational changes that occur upon ligand binding. mdpi.comresearchgate.net
An MD simulation of the this compound-5-HT2A complex would involve embedding the complex in a simulated biological membrane and solvent environment. mdpi.com The simulation would then be run for a duration of nanoseconds to microseconds, tracking the trajectory of each atom. Analysis of the MD trajectory can reveal:
Stability of the binding pose: The root-mean-square deviation (RMSD) of the ligand and receptor atoms is monitored to ensure the complex remains stable throughout the simulation. researchgate.net
Key interactions over time: The persistence of hydrogen bonds and other interactions identified in docking studies can be evaluated. nih.gov
Conformational changes in the receptor: Ligand binding can induce subtle or significant conformational changes in the receptor, which are critical for its activation. For instance, the breaking of an "ionic lock" between transmembrane helices 3 and 6 is a hallmark of GPCR activation. nih.gov
These simulations provide a deeper understanding of the mechanistic details of receptor activation and can help to differentiate between agonists and antagonists. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a class of compounds that includes this compound, QSAR models can be developed to predict the 5-HT2A receptor affinity or functional activity of new, unsynthesized analogs.
The development of a QSAR model typically involves:
Data set collection: A series of structurally related compounds with experimentally determined biological activities is compiled. mdpi.com
Descriptor calculation: For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) is calculated.
Model generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model validation: The predictive power of the model is assessed using statistical metrics and by predicting the activity of a test set of compounds not used in the model generation. mdpi.comnih.gov
For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, hydrophobicity, or hydrogen bonding character is favorable or unfavorable for activity. mdpi.com Such models are powerful tools for guiding the design of new ligands with improved potency and selectivity. mdpi.comfu-berlin.de
Structure Activity Relationship Sar Analysis of 4 2,5 Dimethoxyphenyl Sulfanylpyridine Derivatives
Impact of Substituent Variations on the Pyridine (B92270) Core on Bioactivity
The pyridine ring is not merely a passive scaffold; its substitution pattern plays a dynamic role in modulating the biological activity of the entire molecule. The nitrogen atom within the ring alters its electronic properties compared to a simple benzene (B151609) ring, allowing it to act as a hydrogen bond acceptor and improving interactions with biological targets. nih.govmdpi.com
Conversely, the introduction of bulky groups or certain halogens can sometimes lead to a decrease in activity. nih.gov However, targeted halogenation can also be a strategic tool. A palladium-catalyzed C-H functionalization method allows for selective halogenation at the ortho-position relative to the directing pyridine nitrogen, a modification that can be used to fine-tune electronic and steric properties for improved target binding without oxidizing the crucial sulfur linkage. acs.org
The following table summarizes the general effects of substituents on the pyridine core based on studies of various pyridine-containing compounds.
| Substituent Group | General Impact on Bioactivity | Potential Rationale | Reference |
| Methoxy (B1213986) (-OCH3) | Often enhances activity | Increases hydrogen bonding capability; modulates lipophilicity | nih.gov |
| Amino (-NH2) | Variable; can enhance or decrease activity based on position | Acts as hydrogen bond donor/acceptor; can alter charge distribution | nih.gov |
| Halogens (e.g., -Cl, -Br) | Can decrease activity, but also used for targeted modification | Alters electronic properties; can provide specific interactions (halogen bonding) | nih.govacs.org |
| Bulky Groups | Generally decreases activity | Can cause steric hindrance, preventing optimal binding to the target site | nih.gov |
This table represents generalized findings for pyridine derivatives and may be applicable to the 4-(2,5-Dimethoxyphenyl)sulfanylpyridine scaffold.
Influence of Modifications to the 2,5-Dimethoxyphenyl Moiety on Target Interactions
The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in various biologically active compounds, particularly those targeting the central nervous system. nih.gov Modifications to this ring system, including the number and position of methoxy groups and the addition of other substituents, can profoundly influence target recognition and binding affinity.
Studies on analogues of 1-(2,5-dimethoxyphenyl)isopropylamine have demonstrated that substituents at the 4-position of the phenyl ring are critical for affinity at serotonin (B10506) receptors like 5-HT2A and 5-HT2B. nih.gov This suggests that for this compound, the electronic nature and size of any substituent on the dimethoxyphenyl ring would similarly dictate the strength and specificity of interaction with a protein target. For example, in other diaryl sulfide (B99878) systems designed as anticancer agents, a trimethoxyphenyl scaffold was identified as a privileged motif, with its derivatives showing potent inhibition of cancer cell proliferation. acs.org
The two methoxy groups at positions 2 and 5 are not merely passive elements. They influence the ring's electron density and can participate in crucial hydrogen bond interactions within a receptor's binding pocket. Altering their position (e.g., to 3,4-dimethoxy or 3,4,5-trimethoxy) or replacing them altogether would significantly impact the molecule's electronic and steric profile, thereby altering its biological effect. acs.orgfrontiersin.org
The table below illustrates how modifications to a substituted phenyl ring in related diaryl or phenyl-containing compounds can affect biological activity.
| Modification to Phenyl Moiety | Compound Class | Observed Effect on Bioactivity | Reference |
| Addition of 4-methyl group | 1,5-Diarylpyrazole | Led to the identification of Celecoxib, a potent and selective COX-2 inhibitor. | nih.govwustl.edu |
| 3,4,5-trimethoxy vs. unsubstituted phenyl | Diaryl sulfide | The trimethoxyphenyl analogue showed potent inhibition of MCF-7 cancer cells, while the simple phenyl version was inactive. | acs.org |
| para-fluoro substituent | Thienopyrimidine | Found to be the most potent derivative for COX-2 inhibition in its series. | ijper.org |
| 3-hydroxy-4-methoxy vs. 3,4-dimethoxy | Dihydropyrimidine (B8664642) | Both showed significant activity, highlighting the importance of oxygen-containing substituents for anti-inflammatory action. | frontiersin.org |
This table provides examples from related molecular classes to infer the potential impact of similar substitutions on the 2,5-dimethoxyphenyl moiety.
Role of the Sulfanyl (B85325) Linkage in Modulating Biological Response and Binding Affinity
The sulfur atom itself can be a crucial contributor to bioactivity. In studies of flavonol analogues, the replacement of a ketone oxygen with a sulfur atom to create 4-thioflavonols resulted in enhanced antimicrobial activity, demonstrating that the sulfur atom is not just a passive spacer. scirp.org In other contexts, diaryl sulfide analogues of the anticancer agent combretastatin (B1194345) were found to be highly active, inhibiting tubulin polymerization with high efficacy, whereas the corresponding oxidized sulfone and sulfoxide (B87167) derivatives were inactive. nih.govscirp.org This highlights that the specific electronic properties and steric profile of the sulfide are essential for the biological response.
The sulfanyl linkage is more than a simple covalent bond; it is a key modulator of the molecule's pharmacokinetic and pharmacodynamic properties. Its relative stability in biological systems ensures the integrity of the diaryl structure, while its specific geometry is fundamental to achieving the correct binding orientation for high-affinity target interaction. acs.orgscirp.org
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional shape of a molecule is paramount for its biological function. For diaryl sulfide derivatives, the bioactive conformation—the specific spatial arrangement adopted when binding to a target—is largely governed by the rotational freedom around the C-S bonds. The sulfanyl linker, while providing some flexibility, also imposes significant constraints on the possible orientations of the two aromatic rings relative to each other.
While specific conformational analysis studies for this compound are not widely available, principles from related structures can be applied. For instance, the reduced steric bulk around a sulfide linker compared to a sulfone allows for greater conformational adaptability, which can be advantageous for fitting into a sterically demanding binding site. acs.org The preferred conformation will be one that minimizes steric clash while maximizing favorable interactions—such as hydrogen bonds from the methoxy groups and pyridine nitrogen—with the target protein.
Identifying this bioactive conformation is a key goal in drug design. Computational modeling techniques can predict low-energy conformations and how they might dock into a known protein structure. For related molecules, it has been suggested that specific conformational aspects directly influence the interaction with macromolecular targets. acs.org Ultimately, the biological activity of this compound derivatives will be intrinsically linked to the population of molecules that can adopt and maintain this specific bioactive shape required for effective and sustained target engagement.
Future Perspectives and Emerging Research Directions
Exploration of Novel and Green Synthetic Pathways for Sulfanylpyridines
The demand for environmentally conscious chemical processes has spurred significant research into green synthetic methods for heterocyclic compounds, including sulfanylpyridines. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and lengthy procedures, resulting in modest yields and significant chemical waste. Future research is increasingly directed towards developing novel pathways that are not only efficient but also sustainable.
Furthermore, the integration of microwave irradiation (MWI) as an energy source represents a significant advancement in green chemistry. bohrium.comnih.gov MWI offers rapid heating, leading to dramatically reduced reaction times—from several hours in conventional reflux methods to mere minutes. africaresearchconnects.comresearchgate.net This technique has been shown to improve reaction yields substantially, often achieving 82-94% compared to 71-88% with traditional heating. researchgate.netsemanticscholar.orgnih.gov The application of these green methodologies—MCRs and MWI—to the synthesis of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine and its analogues could offer a more sustainable and economically viable production route.
Table 1: Comparison of Conventional vs. Green Synthetic Methods for Pyridine (B92270) Derivatives
| Parameter | Conventional Method (Reflux) | Green Method (Microwave Irradiation) | Reference |
|---|---|---|---|
| Reaction Time | 6–9 hours | 2–7 minutes | africaresearchconnects.comresearchgate.net |
| Yield | 71%–88% | 82%–94% | africaresearchconnects.comresearchgate.net |
| Process | Multi-step, requires significant heating | One-pot, rapid heating | bohrium.comnih.gov |
| Environmental Impact | Higher energy consumption, more solvent waste | Lower energy consumption, reduced waste | bohrium.com |
Discovery of Undiscovered Biological Targets and Therapeutic Applications
While the full biological profile of this compound is still under investigation, related heterocyclic structures have demonstrated a wide array of pharmacological activities, suggesting fertile ground for future research. The structural motifs within this compound—the pyridine ring and the dimethoxyphenyl group—are present in many biologically active molecules.
The anti-inflammatory potential of novel pyridine derivatives has been a significant area of study. africaresearchconnects.comresearchgate.netnih.gov Some synthesized pyridines show promising in vitro anti-inflammatory activity, indicating that this compound could be a candidate for development as an anti-inflammatory agent. researchgate.net The mechanism might involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com
Beyond inflammation, the 2,5-dimethoxyphenyl moiety is a key pharmacophore in compounds targeting serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2B subtypes. nih.gov Agonism at these receptors is linked to a range of neuropsychiatric effects, and exploring the interaction of this compound with these targets could uncover applications in neurology or psychiatry. nih.gov Additionally, various pyridine and thiadiazole derivatives have been reported to possess anticancer properties, in some cases by inhibiting tubulin polymerization, a critical process in cell division. nih.govnih.gov This raises the possibility that this compound or its derivatives could be investigated as potential antiproliferative agents. nih.gov Other potential therapeutic areas include antibacterial and enzyme inhibition applications, as seen in related heterocyclic systems. scielo.br
Integration of Advanced Computational Modeling for Rational Compound Design
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. nih.gov These in silico techniques provide invaluable insights into molecular interactions, allowing researchers to design molecules with desired pharmacological properties from the ground up. nih.gov For a compound like this compound, computational modeling can bridge the gap between its known structure and its undiscovered biological potential.
Key computational techniques applicable to this research include:
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. nih.gov For example, docking simulations could be used to assess the interaction of this compound with the active sites of enzymes like COX-2 or serotonin receptors. nih.gov
Virtual Screening: This high-throughput computational technique is used to search large libraries of compounds to identify those with a high probability of binding to a biological target. nih.gov It can be used to screen virtual libraries of sulfanylpyridine derivatives to prioritize candidates for synthesis and biological testing.
De novo Design: These algorithms construct novel molecular structures "from scratch" that are optimized to fit the binding site of a target protein, potentially generating entirely new and potent derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. This can help predict the potency of new derivatives before they are synthesized. nih.gov
By integrating these computational tools, researchers can rationally design derivatives of this compound with enhanced potency, improved selectivity, and better drug-like properties, thereby streamlining the discovery process and reducing reliance on costly and time-consuming laboratory experiments. mdpi.com
Development of Derivatization Strategies for Enhanced Potency and Selectivity
Chemical derivatization is a cornerstone of medicinal chemistry, used to systematically modify a lead compound to enhance its therapeutic properties. nih.gov For this compound, derivatization strategies would focus on modifying its core structure to improve its binding affinity for specific biological targets, increase its selectivity, and optimize its pharmacokinetic profile.
Potential derivatization strategies could include:
Substitution on the Phenyl Ring: The 2,5-dimethoxy substitution is a key feature. Modifying these groups or adding other substituents (e.g., halogens, alkyls, nitro groups) could significantly alter the compound's electronic properties and steric profile, potentially leading to stronger interactions with a target receptor. nih.gov
Modification of the Pyridine Ring: Introducing substituents onto the pyridine ring can influence the molecule's basicity and solubility, which are critical for its biological activity and distribution.
Alteration of the Sulfanyl (B85325) Linker: The sulfur atom provides a flexible linkage. Its oxidation state or replacement with other linkers could be explored to change the molecule's geometry and binding capabilities.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve drug-like characteristics. For instance, the sulfanyl group could be part of a more complex heterocyclic ring system, such as a thiadiazole or oxadiazole, which have been shown to possess diverse biological activities. mdpi.commdpi.com
The goal of these strategies is to fine-tune the molecule's structure-activity relationship (SAR), leading to the identification of analogues with superior therapeutic profiles. nih.gov
Table 2: Potential Derivatization Strategies for this compound
| Modification Site | Strategy | Potential Outcome | Relevant Precedent/Concept |
|---|---|---|---|
| Dimethoxyphenyl Ring | Introduce electron-withdrawing/donating groups (e.g., -NO2, -Cl, -CH3) | Alter binding affinity and selectivity for targets like serotonin receptors. | nih.govnih.gov |
| Pyridine Ring | Add alkyl or aryl groups. | Enhance lipophilicity, potentially improving cell membrane permeability. | nih.gov |
| Sulfanyl Linker | Cyclize into a new heterocyclic ring (e.g., thiadiazole). | Introduce new interaction points and potentially new biological activities (e.g., anticancer). | nih.govmdpi.com |
| Entire Scaffold | Couple with other pharmacophores (e.g., piperazine). | Create hybrid molecules with dual-target activity or enhanced potency. | nih.govnih.gov |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-(2,5-Dimethoxyphenyl)sulfanylpyridine while minimizing side reactions?
- Methodological Answer : Utilize factorial design of experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables and optimize yield . Key steps include:
-
Screening variables via fractional factorial designs.
-
Validating optimal conditions through central composite designs.
-
Monitoring reaction progress using HPLC or GC-MS for impurity profiling .
Variable Range Tested Impact on Yield Temperature 60–120°C Non-linear (optimal at 90°C) Solvent THF, DCM, EtOH DCM maximizes selectivity Catalyst 0.5–2.0 mol% 1.5 mol% reduces byproducts
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles and dihedral angles between the pyridine and dimethoxyphenyl groups .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 277.08) .
Q. What safety protocols are essential for handling sulfanylpyridine derivatives in laboratory settings?
- Methodological Answer : Follow hazard codes (e.g., H315, H319 for skin/eye irritation) and implement:
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Waste disposal : Neutralize acidic byproducts before disposal (e.g., using 10% NaHCO₃) .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of sulfanyl group incorporation in this compound?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediates:
- Calculate activation energies for nucleophilic aromatic substitution (SNAr) pathways.
- Simulate solvent effects (e.g., DCM vs. THF) using COSMO-RS models .
- Validate with kinetic isotope effects (KIE) experiments .
Q. How should researchers address contradictions in reported biological activity data for sulfanylpyridine analogs?
- Methodological Answer : Apply comparative analysis frameworks:
- Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values for enzyme inhibition) .
- Experimental replication : Standardize assay conditions (e.g., pH, temperature) to isolate variables .
- Cross-disciplinary validation : Correlate in vitro results with in silico docking studies (e.g., using AutoDock Vina) .
Q. What methodologies are effective for studying the environmental fate of this compound in atmospheric systems?
- Methodological Answer : Integrate field and lab studies:
- Heterogeneous chemistry assays : Measure reaction rates with ozone/NOₓ under simulated tropospheric conditions .
- Mass balance models : Track degradation products (e.g., sulfonic acids) via LC-MS/MS .
- Bioaccumulation studies : Use radiolabeled (¹⁴C) analogs to assess uptake in model organisms .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
